molecular formula C14H27BrO6 B606398 Bromo-PEG4-CH2CO2tBu CAS No. 1807505-29-8

Bromo-PEG4-CH2CO2tBu

Cat. No.: B606398
CAS No.: 1807505-29-8
M. Wt: 371.27
InChI Key: PELYBQFWTCXTNW-UHFFFAOYSA-N
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Description

Bromo-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Bromo-PEG4-CH2CO2tBu, also known as Br-PEG4-CH2-Boc, is a PEG linker . The primary targets of this compound are molecules that require a linker for conjugation. The bromide group and the t-butyl protected carboxyl group in the compound serve as reactive sites for these conjugation reactions .

Mode of Action

The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This allows the compound to form bonds with nucleophilic entities in the target molecule. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another site for conjugation.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely dependent on the molecules it is conjugated to. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility in water and other solvents can be influenced by factors such as temperature and solvent composition.

Safety and Hazards

Bromo-PEG4-CH2CO2tBu is not classified as a hazard according to the Safety Data Sheet .

Future Directions

Bromo-PEG4-CH2CO2tBu is a reagent grade compound used for research purposes . It is available in stock and can be shipped within 24 hours . For GMP-grade inquiries, please contact the supplier .

Biochemical Analysis

Biochemical Properties

Bromo-PEG4-CH2CO2tBu plays a significant role in biochemical reactions, primarily due to its bromide group, which is an excellent leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions, making it versatile for various applications. This compound interacts with enzymes, proteins, and other biomolecules through its PEG linker, which enhances solubility and reduces non-specific binding . The hydrophilic nature of the PEG spacer allows this compound to be used in drug delivery systems, where it can improve the pharmacokinetics of therapeutic agents .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of conjugated molecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive compounds to target cells . The PEG linker in this compound helps in reducing immunogenicity and increasing the half-life of therapeutic agents, thereby improving their efficacy in cellular environments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromide group participates in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules . The t-butyl protected carboxyl group can be deprotected to expose a reactive carboxyl group, which can further interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Over time, the t-butyl protected carboxyl group can be deprotected under acidic conditions, which may affect the compound’s reactivity and interactions with biomolecules . Long-term studies have shown that this compound maintains its efficacy in both in vitro and in vivo settings, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance the solubility and stability of therapeutic agents without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to optimize the dosage to achieve the desired therapeutic effects while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The PEG linker can influence metabolic flux and metabolite levels by enhancing the solubility and stability of conjugated molecules . The bromide group can participate in nucleophilic substitution reactions, leading to the formation of new metabolites . These interactions can affect the overall metabolic profile of the compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates its movement across cellular membranes and reduces non-specific binding . This property allows the compound to accumulate in specific tissues, enhancing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of the compound by ensuring that it reaches its intended site of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The PEG spacer is typically introduced through a reaction with a PEGylated alcohol, followed by bromination and esterification reactions to introduce the bromide and t-butyl groups, respectively .

Industrial Production Methods

Industrial production of Bromo-PEG4-CH2CO2tBu involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG4-CH2CO2tBu primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-PEG4-CH2CO2tBu is unique due to its specific PEG chain length (PEG4), which provides an optimal balance between solubility and reactivity. The presence of both a bromide group and a t-butyl protected carboxyl group allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYBQFWTCXTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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